4-(3-Fluoro-5-methylphenoxy)piperidine
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Overview
Description
4-(3-Fluoro-5-methylphenoxy)piperidine is a chemical compound that belongs to the class of fluorinated piperidines. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates
Preparation Methods
The synthesis of 4-(3-Fluoro-5-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylphenol and piperidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride. This phenoxide is then reacted with piperidine under suitable conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-(3-Fluoro-5-methylphenoxy)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and oxidizing agents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluoro-5-methylphenoxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity to target proteins, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Fluoro-5-methylphenoxy)piperidine can be compared with other similar compounds, such as:
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar structural features.
4-(5-Fluoro-2-methoxy-benzyl)-piperidine: A compound with a similar piperidine core but different substituents on the aromatic ring.
4-(4-Fluoro-2-methyl-benzyl)-piperidine: Another related compound with variations in the substituents.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)15-11-2-4-14-5-3-11/h6-8,11,14H,2-5H2,1H3 |
InChI Key |
UTILOVGMSCKMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CCNCC2 |
Origin of Product |
United States |
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